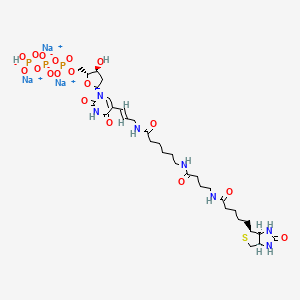
Biotin-16-dUTP (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-16-dUTP (trisodium): , also known as Biotin-16-deoxyuridine-5’-triphosphate, is a modified nucleotide used extensively in molecular biology. This compound is a biotinylated analog of deoxyuridine triphosphate (dUTP), which can be enzymatically incorporated into DNA or cDNA in place of its natural counterpart, dTTP. The biotin moiety allows for subsequent detection and purification using streptavidin or avidin-based systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Biotin-16-dUTP is synthesized through a multi-step chemical process. The synthesis typically involves the coupling of biotin to a uridine derivative, followed by phosphorylation to form the triphosphate. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of specific catalysts to facilitate the coupling and phosphorylation steps .
Industrial Production Methods: : Industrial production of Biotin-16-dUTP involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: : Biotin-16-dUTP primarily undergoes enzymatic incorporation into DNA or cDNA. This incorporation can occur through various methods such as nick translation, random priming, and polymerase chain reaction (PCR). The compound can also participate in terminal transferase-mediated reactions for 3’-end labeling .
Common Reagents and Conditions: : The enzymatic incorporation of Biotin-16-dUTP typically requires DNA polymerases such as Taq polymerase, DNA polymerase I, and terminal deoxynucleotidyl transferase (TdT). The reactions are carried out under standard conditions for DNA synthesis, with optimized ratios of Biotin-16-dUTP to dTTP to ensure efficient incorporation .
Major Products: : The major products of these reactions are biotinylated DNA or cDNA molecules, which can be detected and purified using streptavidin or avidin-based systems. These biotinylated products are used in various downstream applications such as hybridization assays and affinity purification .
Scientific Research Applications
Chemistry: : In chemistry, Biotin-16-dUTP is used to create biotinylated DNA probes for detecting specific nucleic acid sequences. These probes are employed in techniques such as Southern and Northern blotting, in situ hybridization, and sandwich assays .
Biology: : In biological research, Biotin-16-dUTP is used for labeling DNA in various assays, including the TUNEL assay for detecting apoptosis and replication foci labeling in cell nuclei. The biotinylated DNA can be visualized using fluorescently labeled streptavidin .
Medicine: : In medical research, Biotin-16-dUTP is used in diagnostic assays to detect specific DNA or RNA sequences associated with diseases. It is also used in the development of biotinylated therapeutic agents for targeted drug delivery .
Industry: : In the biotechnology industry, Biotin-16-dUTP is used in the production of biotinylated DNA probes for various applications, including quality control and process monitoring. It is also used in the development of biotinylated reagents for research and diagnostic purposes .
Mechanism of Action
Biotin-16-dUTP exerts its effects by being enzymatically incorporated into DNA or cDNA in place of dTTP. The biotin moiety attached to the nucleotide allows for subsequent detection and purification using streptavidin or avidin-based systems. The incorporation of Biotin-16-dUTP into DNA does not significantly alter the structure or function of the DNA, allowing it to be used in various molecular biology applications .
Comparison with Similar Compounds
Similar Compounds
Biotin-11-dUTP: Another biotinylated nucleotide with a shorter linker between the biotin and the nucleotide.
Biotin-16-dCTP: A biotinylated analog of deoxycytidine triphosphate (dCTP).
Digoxigenin-11-dUTP: A nucleotide analog labeled with digoxigenin instead of biotin
Uniqueness: : Biotin-16-dUTP is unique due to its 16-atom linker, which provides optimal substrate properties for enzymatic incorporation and efficient detection of the biotin moiety. The longer linker facilitates better interaction between biotin and streptavidin or avidin, making it highly effective for various labeling and detection applications .
Properties
Molecular Formula |
C32H49N7Na3O18P3S |
|---|---|
Molecular Weight |
1013.7 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C32H52N7O18P3S.3Na/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29;;;/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49);;;/q;3*+1/p-3/b8-6+;;;/t21-,22-,23+,24-,28+,29-;;;/m0.../s1 |
InChI Key |
VCISKNCAAUVWCE-MIPYBCABSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


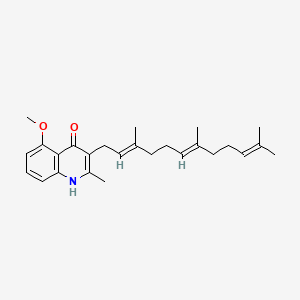
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)
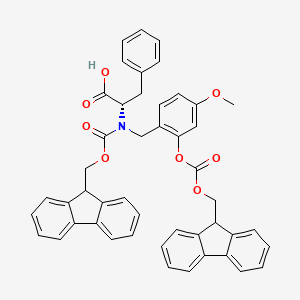
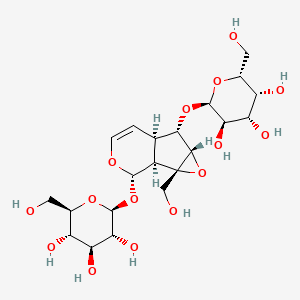
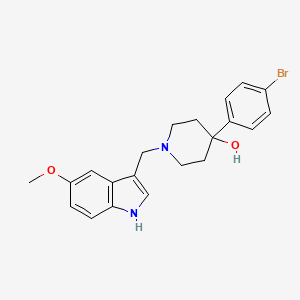
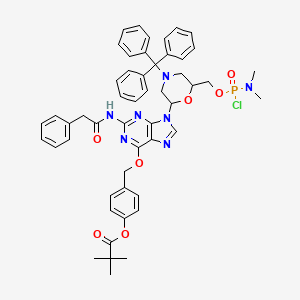
![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)
![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)
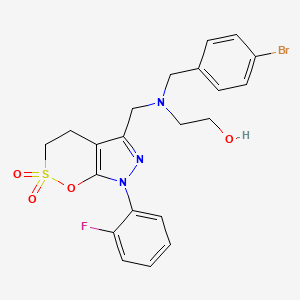
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)
![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
